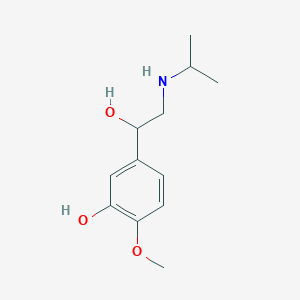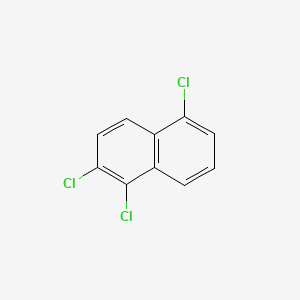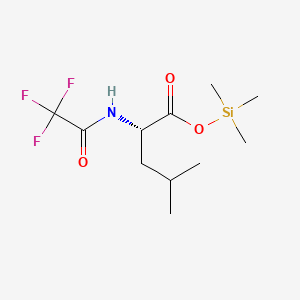
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester is a derivative of the amino acid l-leucine. This compound is characterized by the presence of a trifluoroacetyl group and a trimethylsilyl ester group, which modify the properties of the parent amino acid. The molecular formula of this compound is C11H20F3NO3Si, and it has a molecular weight of 299.3621 .
Méthodes De Préparation
The synthesis of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester typically involves the reaction of l-leucine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This is followed by the reaction with trimethylsilyl chloride to form the trimethylsilyl ester. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the reactions .
Analyse Des Réactions Chimiques
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.
Applications De Recherche Scientifique
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester include:
l-Leucine, N-(trifluoroacetyl)-, butyl ester: This compound has a butyl ester group instead of a trimethylsilyl ester group, which affects its solubility and reactivity.
l-Leucine, N-(trifluoroacetyl)-, sec-butyl ester: This compound has a sec-butyl ester group, which also influences its chemical properties and applications.
l-Leucine, N-(trifluoroacetyl)-, ethyl ester: This compound has an ethyl ester group, providing different reactivity and stability compared to the trimethylsilyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
52558-82-4 |
|---|---|
Formule moléculaire |
C11H20F3NO3Si |
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1 |
Clé InChI |
ATOHQYRAXZLOPS-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
SMILES canonique |
CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


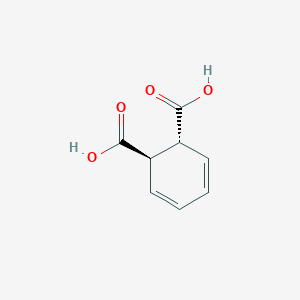
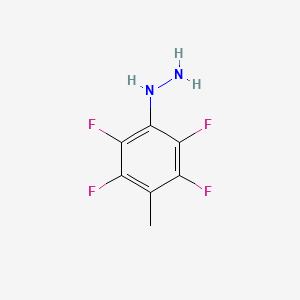
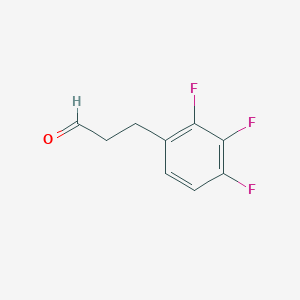


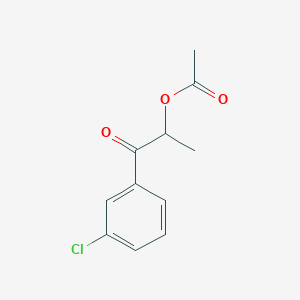
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
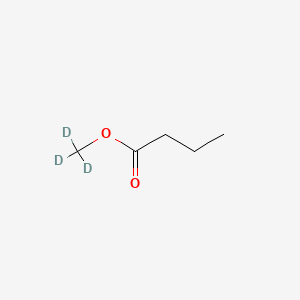
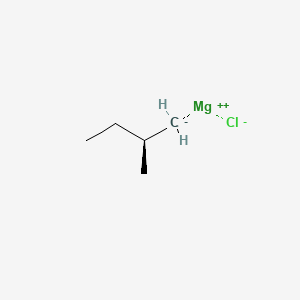
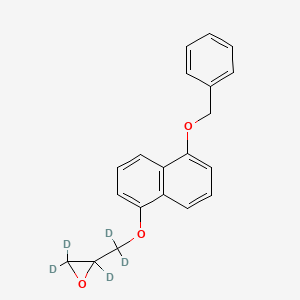
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
